
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid typically involves the formation of the pyrazole and oxadiazole rings followed by the introduction of the boronic acid group. One common method involves the reaction of a pyrazole derivative with a boronic acid reagent under suitable conditions. For example, the pyrazole derivative can be synthesized by cyclization of appropriate hydrazine and diketone precursors. The oxadiazole ring can be introduced via cyclization of a nitrile oxide intermediate with a suitable dipolarophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The oxadiazole ring can be reduced to an amine or other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. It can be used to design inhibitors for specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its boronic acid group allows for functionalization and modification, making it a versatile component in material science.
Mécanisme D'action
The mechanism of action of (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyrazole and oxadiazole rings can interact with various biological targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-indole): This compound features an indole ring instead of a pyrazole ring, which can result in different biological and chemical properties.
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazole): The triazole ring provides different reactivity and stability compared to the pyrazole ring.
Uniqueness
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is unique due to its combination of a boronic acid group with a pyrazole and oxadiazole ring
Propriétés
Formule moléculaire |
C7H9BN4O3 |
|---|---|
Poids moléculaire |
207.99 g/mol |
Nom IUPAC |
[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H9BN4O3/c1-4-9-7(11-15-4)5-3-6(8(13)14)12(2)10-5/h3,13-14H,1-2H3 |
Clé InChI |
SAVUAQDFRMCXEQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NN1C)C2=NOC(=N2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
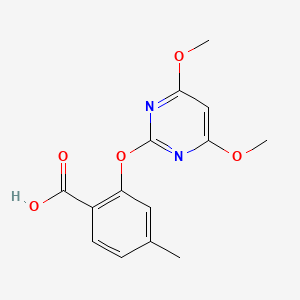
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
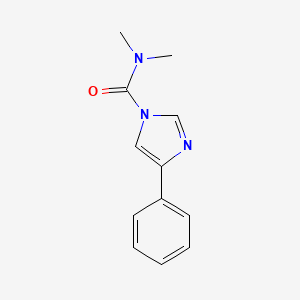
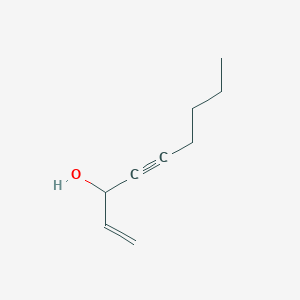

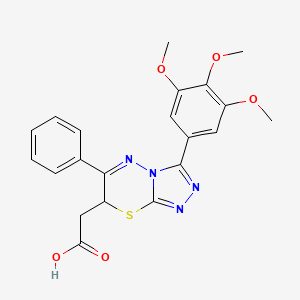

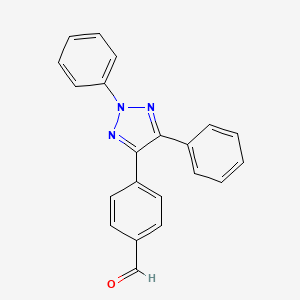
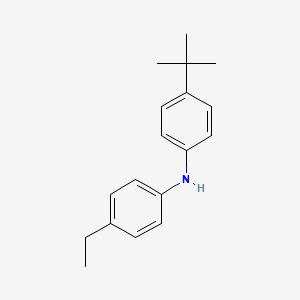
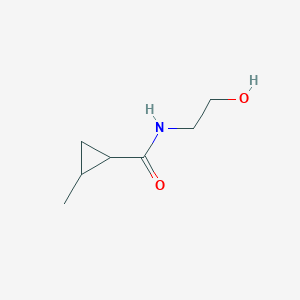
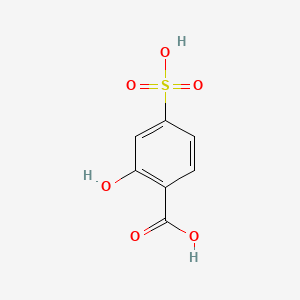
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
